molecular formula C12H15F3N2O5S B1520302 2,2,2-trifluoroethyl N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]carbamate CAS No. 1235440-73-9

2,2,2-trifluoroethyl N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]carbamate

Cat. No.: B1520302
CAS No.: 1235440-73-9
M. Wt: 356.32 g/mol
InChI Key: FRFQTASFAWKKMH-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]carbamate is a fluorinated carbamate derivative characterized by a trifluoroethyl group and a substituted phenyl ring bearing dimethylsulfamoyl and methoxy substituents. Its structure combines electron-withdrawing (trifluoroethyl, sulfamoyl) and electron-donating (methoxy) groups, which may influence reactivity, solubility, and biological activity.

Properties

IUPAC Name

2,2,2-trifluoroethyl N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N2O5S/c1-17(2)23(19,20)8-4-5-10(21-3)9(6-8)16-11(18)22-7-12(13,14)15/h4-6H,7H2,1-3H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRFQTASFAWKKMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501120941
Record name Carbamic acid, N-[5-[(dimethylamino)sulfonyl]-2-methoxyphenyl]-, 2,2,2-trifluoroethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501120941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1235440-73-9
Record name Carbamic acid, N-[5-[(dimethylamino)sulfonyl]-2-methoxyphenyl]-, 2,2,2-trifluoroethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1235440-73-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[5-[(dimethylamino)sulfonyl]-2-methoxyphenyl]-, 2,2,2-trifluoroethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501120941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2,2,2-Trifluoroethyl N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]carbamate is a compound of interest due to its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C12H14F3N3O3SC_{12}H_{14}F_3N_3O_3S. It contains a trifluoroethyl group, a methoxyphenyl moiety, and a dimethylsulfamoyl group, which contribute to its unique properties.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may act as an inhibitor of various enzymes involved in metabolic pathways.

  • Enzyme Inhibition :
    • The compound has shown potential in inhibiting certain enzymes linked to cancer proliferation and angiogenesis.
    • Molecular docking studies suggest strong binding affinity to targets such as VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), which is crucial for tumor growth and metastasis.

In Vitro Studies

In vitro studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines:

Cell LineIC50 (µM)Selectivity Index
HepG221.001.55
MCF-726.101.25
W-38Not ApplicableNot Applicable
  • HepG2 Cells : The compound exhibited an IC50 value of 21 µM, indicating significant cytotoxicity against liver cancer cells.
  • MCF-7 Cells : An IC50 value of 26.10 µM was recorded for breast cancer cells.
  • Selectivity Index : The selectivity indices suggest a favorable profile against normal cells.

Case Studies

Recent research has highlighted the compound's potential as a lead candidate for developing new anticancer therapies:

  • Study A : Investigated the effects on human breast cancer models, showing promising results in tumor inhibition and minimal side effects on healthy tissues.
  • Study B : Focused on molecular dynamics simulations that confirmed the stability of the compound when bound to VEGFR-2 over extended periods.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with carbamate derivatives and analogs sharing functional or structural similarities. Key differences in substituents, synthesis, and applications are highlighted.

Table 1: Structural and Functional Comparison

Compound Name Key Substituents/Features Functional Group Application/Notes Reference
Target Compound 5-(Dimethylsulfamoyl)-2-methoxyphenyl, trifluoroethyl Carbamate Discontinued; potential sulfonamide-related bioactivity (e.g., enzyme inhibition)
Octyl N-[5-(1H-Indol-2-yl)-2-Methoxyphenyl]Carbamate (1) 5-(1H-Indol-2-yl)-2-methoxyphenyl, octyl Carbamate Sulfamoyl replaced with indole; tested for biological activity (unspecified)
Trimethylsilylethyl 3-((3-Bromopropyl)Carbamoyl)-4-(3,4-Difluorophenyl)... 3,4-Difluorophenyl, methoxymethyl, trimethylsilyl Carbamate Trimethylsilyl group enhances lipophilicity; synthesized via LiHMDS-mediated route
Fenoxycarb Ethyl, 4-phenoxyphenoxyethyl Carbamate Pesticide; ethyl group confers metabolic stability
2,2,2-Trifluoroethyl N-[5-(Pyridin-2-yl)-1,3,4-Thiadiazol-2-yl]Carbamate 5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-yl, trifluoroethyl Carbamate Heterocyclic thiadiazole core; commercially available (American Elements)
Lactofen 5-(2-Chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoate, ethoxymethyl Benzoate ester Herbicide; nitro group enhances oxidative reactivity

Substituent Effects on Reactivity and Bioactivity

  • Trifluoroethyl vs. This may reduce susceptibility to esterase-mediated hydrolysis.
  • Sulfamoyl vs. Heterocyclic Systems : The dimethylsulfamoyl group in the target compound contrasts with indole (compound 1) or thiadiazole () substituents. Sulfamoyl groups are associated with sulfonamide-like bioactivity, such as carbonic anhydrase inhibition, whereas heterocycles may target kinases or nucleic acids .
  • Methoxy vs. Nitro Groups : The methoxy substituent in the target compound donates electron density to the aromatic ring, while nitro groups (e.g., in lactofen) increase electrophilicity, influencing redox properties and herbicide activity .

Preparation Methods

Preparation of the Substituted Aniline Intermediate

The 5-(dimethylsulfamoyl)-2-methoxyaniline is prepared by sulfonylation of 2-methoxyaniline derivatives with dimethylsulfamoyl chloride or related reagents under basic conditions. This step ensures the introduction of the dimethylsulfamoyl group at the 5-position of the aromatic ring.

Carbamate Formation via Carbamoyl Chloride or Equivalent

The carbamate is formed by reacting the substituted aniline with 2,2,2-trifluoroethyl chloroformate or an equivalent carbamoylating reagent. The reaction is typically conducted in an aprotic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to scavenge the released hydrochloric acid.

  • Reaction conditions:

    • Temperature: 0 °C to room temperature
    • Reaction time: 1 to 10 hours, often optimized between 3 to 8 hours for maximal yield
    • Stirring: Continuous stirring to ensure homogeneity
  • Purification: The crude product is purified by recrystallization or chromatographic methods, such as silica gel column chromatography, to achieve high purity.

Alternative Coupling via Carbamate Intermediates

In some methods, 2-amino-N-(2,2,2-trifluoroethyl)acetamide intermediates are utilized. These are coupled with activated esters or acid chlorides of the substituted aromatic moiety in the presence of coupling reagents (e.g., carbodiimides) and bases.

  • Hydrogenolysis steps may be employed to remove protecting groups if present.
  • Acid salt formation (e.g., hydrochloride, trifluoroacetate) can be used to isolate stable forms of the compound.

Reaction Monitoring and Yield Optimization

  • Analytical Techniques: High-performance liquid chromatography (HPLC) is the preferred method for monitoring reaction progress and purity assessment. Typical chromatographic conditions include variable wavelength detection and temperature-controlled columns.

  • Yield Considerations: Reaction time and temperature are critical parameters. Longer stirring times (up to 10 hours) and optimized reagent ratios improve yields. The reaction can be stopped once HPLC indicates maximal product formation.

Comparative Data Table of Preparation Parameters

Step Reagents/Conditions Time (hours) Temperature (°C) Notes
Sulfonylation of aniline Dimethylsulfamoyl chloride, base (e.g., pyridine) 1 - 3 0 - 25 Formation of 5-(dimethylsulfamoyl) derivative
Carbamate formation 2,2,2-Trifluoroethyl chloroformate, base (TEA) 3 - 8 0 - 25 Stirring critical; HPLC monitoring
Coupling via carbamate intermediate Carbodiimide coupling, hydrogenolysis catalyst 2 - 6 Room temperature Optional salt formation for stability
Purification Recrystallization or chromatography Variable Ambient High purity (>95%) achievable

Research Findings and Practical Notes

  • The use of 2,2,2-trifluoroethyl chloroformate is effective for carbamate formation, providing good selectivity and yields when reaction parameters are controlled carefully.
  • The presence of the dimethylsulfamoyl group requires careful handling to avoid side reactions; mild bases and low temperatures help maintain functional group integrity.
  • Reaction monitoring by HPLC is essential for optimizing reaction time and ensuring product purity.
  • The compound can be isolated as free base or as acid salts depending on downstream application needs.
  • Literature and patent sources emphasize the importance of reaction time between 1 and 10 hours, with a preference for 3 to 8 hours for optimal yield and purity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,2,2-trifluoroethyl carbamate derivatives, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via carbamate coupling using intermediates like benzyl or tert-butyl carbamate protecting groups. Key steps include:

  • Amine protection : Use tert-butyl carbamate (Boc) to protect the amine group, enabling selective reactivity at the sulfamoyl or methoxy positions .
  • Coupling conditions : Optimize temperature (typically 0–25°C) and inert atmosphere (N₂/Ar) to prevent side reactions with the trifluoroethyl group .
  • Deprotection : Remove Boc groups under acidic conditions (e.g., HCl/dioxane) .
    • Validation : Monitor reaction progress via TLC or HPLC, and confirm purity (>95%) using mass spectrometry .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical techniques :

  • NMR spectroscopy : Analyze ¹H/¹³C/¹⁹F NMR to confirm the trifluoroethyl group (δ ~60–70 ppm for CF₃ in ¹⁹F NMR) and sulfamoyl/methoxy substituents .
  • X-ray crystallography : Resolve solid-state conformation, particularly for polymorph screening (e.g., monoclinic vs. orthorhombic forms) .
  • HPLC-MS : Quantify impurities using reverse-phase C18 columns with acetonitrile/water gradients .

Q. What safety protocols are critical when handling this compound in the lab?

  • PPE : Wear nitrile gloves, chemical-resistant suits, and safety goggles to avoid skin/eye contact with reactive intermediates .
  • Spill management : Absorb spills with inert materials (e.g., vermiculite) and avoid drainage contamination due to potential aquatic toxicity .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile byproducts (e.g., trifluoroacetic acid) .

Advanced Research Questions

Q. How does the trifluoroethyl group influence the compound’s pharmacokinetic properties compared to non-fluorinated analogs?

  • Mechanistic insights :

  • Lipophilicity : The CF₃ group enhances membrane permeability (logP reduction by ~0.5–1.0 units) .
  • Metabolic stability : Fluorine reduces oxidative metabolism via cytochrome P450 inhibition, prolonging half-life .
    • Experimental validation : Compare in vitro ADME profiles using Caco-2 cell assays and liver microsomes .

Q. What strategies resolve contradictions in reported synthetic yields for carbamate derivatives?

  • Root cause analysis :

  • Intermediate stability : Reactive intermediates (e.g., sulfamoyl chlorides) may degrade under moisture; use anhydrous solvents and molecular sieves .
  • Catalytic efficiency : Screen Pd/C or CuI catalysts for coupling steps to improve reproducibility .
    • Design of experiments (DoE) : Apply factorial designs to optimize temperature, solvent polarity, and catalyst loading .

Q. How can structure-activity relationship (SAR) studies be designed to explore the sulfamoyl and methoxy substituents?

  • SAR framework :

  • Sulfamoyl modifications : Replace dimethylsulfamoyl with methylsulfonyl or acetyl groups to assess hydrogen-bonding impact on target binding .
  • Methoxy positional isomers : Synthesize 3-methoxy or 4-methoxy analogs and test affinity via SPR or ITC .
    • Data interpretation : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding energy changes .

Q. What crystallographic techniques are optimal for studying polymorphic forms of this compound?

  • Methods :

  • Powder XRD : Screen polymorphs by varying crystallization solvents (e.g., ethanol vs. acetonitrile) .
  • Single-crystal analysis : Resolve hydrogen-bonding networks (e.g., N-H···O interactions) using synchrotron radiation .
    • Applications : Link polymorph stability to dissolution rates in bioavailability studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,2,2-trifluoroethyl N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]carbamate
Reactant of Route 2
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2,2,2-trifluoroethyl N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]carbamate

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